11-Chloro-11-oxoundecyl acetate
Description
11-Chloro-11-oxoundecyl acetate (CAS No. 61658-17-1, molecular formula C₁₃H₂₃ClO₃) is a specialized ester derivative featuring a chloro (-Cl) and ketone (-oxo) functional group at the 11th carbon of an undecane backbone, with an acetyloxy (-OAc) group at the terminal position . However, its exact applications remain underexplored in publicly available literature, necessitating analogies with structurally similar compounds for functional insights.
Properties
CAS No. |
61658-17-1 |
|---|---|
Molecular Formula |
C13H23ClO3 |
Molecular Weight |
262.77 g/mol |
IUPAC Name |
(11-chloro-11-oxoundecyl) acetate |
InChI |
InChI=1S/C13H23ClO3/c1-12(15)17-11-9-7-5-3-2-4-6-8-10-13(14)16/h2-11H2,1H3 |
InChI Key |
BDPSLVDISLRGNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCCCCCCCCCC(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Undecyl Derivatives
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 11-Chloro-11-oxoundecyl acetate | 61658-17-1 | C₁₃H₂₃ClO₃ | 278.77 | -Cl, -oxo, -OAc |
| 11-Methoxy-11-oxoundecanoic acid | Not provided | C₁₂H₂₂O₅ | 246.30 | -OCH₃, -oxo, -COOH |
| 11-Bromoundecanoic acid | Not provided | C₁₁H₂₁BrO₂ | 265.19 | -Br, -COOH |
| 11-Aminoundecanoic acid | Not provided | C₁₁H₂₃NO₂ | 201.31 | -NH₂, -COOH |
Key Observations:
- Substituent Effects on Reactivity: The chloro group in 11-Chloro-11-oxoundecyl acetate enhances electrophilicity compared to the methoxy (-OCH₃) group in 11-Methoxy-11-oxoundecanoic acid, which is electron-donating and may reduce susceptibility to nucleophilic attack . Amino groups (e.g., 11-Aminoundecanoic acid) introduce basicity and hydrogen-bonding capacity, contrasting with the ester’s hydrolytic lability .
- Functional Group Interactions: The ketone (-oxo) group in 11-Chloro-11-oxoundecyl acetate may participate in keto-enol tautomerism or act as a hydrogen-bond acceptor, similar to other oxo-containing compounds . Carboxylic acid derivatives (e.g., 11-Bromoundecanoic acid) exhibit higher acidity (pKa ~4-5) compared to esters (pKa ~25-30), influencing solubility and reactivity in aqueous environments.
Comparison with Shorter-Chain Acetates
Table 2: Acetate Esters of Varying Chain Lengths
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Chain Length | Key Properties |
|---|---|---|---|---|---|
| 11-Chloro-11-oxoundecyl acetate | 61658-17-1 | C₁₃H₂₃ClO₃ | 278.77 | C11 | High polarity, low volatility |
| Hexyl acetate | 142-92-7 | C₈H₁₆O₂ | 144.21 | C6 | Volatile, fruity odor |
Key Observations:
- Chain Length and Physical Properties :
- Longer-chain acetates like 11-Chloro-11-oxoundecyl acetate exhibit lower volatility and higher viscosity compared to shorter-chain analogs (e.g., Hexyl acetate), which are widely used as solvents or flavoring agents due to their volatility and mild odor .
- The chloro-oxo substituents in 11-Chloro-11-oxoundecyl acetate likely increase its polarity, enhancing solubility in polar aprotic solvents (e.g., DMF or DMSO) relative to unsubstituted acetates.
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